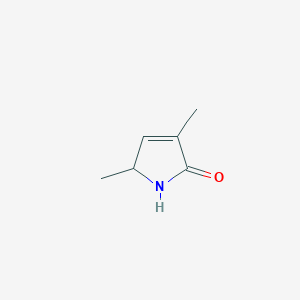
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction is carried out in ethanol as a solvent under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylpiperidin-4-one: Lacks the ethyl group, resulting in different chemical properties.
3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
1-Methyl-3,5-bis-(4-methyl-benzylidene)-piperidin-4-one: A more complex derivative with additional substituents, exhibiting distinct pharmacological properties.
Uniqueness
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is unique due to the presence of both ethyl and diphenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
40328-67-4 |
|---|---|
Fórmula molecular |
C19H22ClNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
3-ethyl-2,6-diphenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-17,19-20H,2,13H2,1H3;1H |
Clave InChI |
POYBTYJAUMRNEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)


![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)



![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)

![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)

